REACTION_CXSMILES
|
[CH3:1][N:2]([C@@H:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C@H:5]1[NH:10][C:11](=O)[CH3:12])[CH3:3].CCOCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+]>O>[CH3:1][N:2]([CH3:3])[CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[NH:10][CH2:11][CH3:12] |f:2.3.4.5.6.7,8.9|
|
Name
|
trans-N-[2-(N,N-dimethylamino)cyclohexyl]acetamide
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
CN(C)[C@H]1[C@@H](CCCC1)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the cake washed with ether
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated through a 9" Vigreux
|
Type
|
DISTILLATION
|
Details
|
the product distilled at 91° (13 mm), 3.5 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1C(CCCC1)NCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |